molecular formula C26H24FN3O3 B1662370 Sha-68 CAS No. 847553-89-3

Sha-68

Cat. No.: B1662370
CAS No.: 847553-89-3
M. Wt: 445.5 g/mol
InChI Key: SFRQIPRTNYHJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SHA 68 is a potent and selective non-peptide antagonist of the neuropeptide S receptor (NPSR) . It exhibits high affinity for the human NPSR, with IC50 values of 22.0 nM and 23.8 nM for the NPSR Asn107 and Ile107 variants, respectively . In vitro studies demonstrate that SHA 68 effectively blocks NPS-induced calcium mobilization in a competitive manner, confirming its mechanism as an NPSR antagonist . The compound shows high selectivity, as it does not affect signaling at fourteen other unrelated G protein-coupled receptors, including vasopressin and oxytocin receptors . In vivo pharmacological studies have established SHA 68 as a critical research tool for characterizing the NPS system. Following intraperitoneal administration, SHA 68 reaches pharmacologically relevant concentrations in the brain and antagonizes NPS-induced behaviors in mice, such as increased horizontal and vertical locomotor activity and stereotypic behaviors . It has been shown to block the arousal-promoting and anxiolytic-like effects of NPS in various animal models . Research indicates the NPS/NPSR system is a potential target for treating neuropsychiatric conditions, and SHA 68 has been instrumental in studies investigating its role in modulating stress, anxiety, and relapse to substance abuse, including alcohol and cocaine seeking . Please note that this product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQIPRTNYHJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028552
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847553-89-3
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Cyclization and Lithiation

The synthesis commences with compound 4 (1-phenyl-3,4-dihydro-2H-pyrazino[1,2-a]pyrazin-1-ium chloride), which undergoes deprotonation at -78°C using sec-butyllithium and N,N’-tetramethylethylene diamine in tetrahydrofuran. The lithiated intermediate reacts with benzophenone (1.40 g, 7.48 mmol) to yield the tertiary alcohol 6 after warming to room temperature. This step achieves a 65–70% yield after purification via silica gel column chromatography with ethyl acetate–hexanes gradients.

Fmoc Protection and Urea Formation

Compound 6 undergoes fluorenylmethyloxycarbonyl (Fmoc) protection using Fmoc chloride (2.58 g, 9.96 mmol) in refluxing acetonitrile, forming 7 with an 80% yield. Subsequent treatment with 4-fluorobenzyl isocyanate (986 μl, 7.74 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (636 μl, 4.25 mmol) in tetrahydrofuran at room temperature furnishes SHA 68 after chromatographic purification (40% ethyl acetate–hexanes, then 10% methanol–chloroform).

Key Synthetic Intermediates

The pathway’s critical intermediates include:

  • Intermediate 6 : Tertiary alcohol from benzophenone addition (m/z 539.1951 [M+Na]+).
  • Intermediate 7 : Fmoc-protected precursor (IR: 1762 cm⁻¹, 1702 cm⁻¹; 1H NMR δ 7.74–7.80 ppm).

Reagents and Reaction Conditions

Lithiation and Electrophilic Quenching

The use of sec-butyllithium at -78°C ensures selective deprotonation at the alpha position of the pyrazine ring, while benzophenone acts as an electrophilic trap to form the quaternary carbon center. Reaction progress is monitored via thin-layer chromatography, with quenching in saturated aqueous ammonium chloride to prevent over-lithiation.

Solvent and Temperature Optimization

  • Tetrahydrofuran : Chosen for its ability to dissolve both organolithium species and benzophenone at low temperatures.
  • Acetonitrile : Employed under reflux (90°C) for Fmoc protection to accelerate reaction kinetics and minimize side products.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate–hexanes gradients (10–50%) effectively separates intermediates 6 and 7 , while methanol–chloroform mixtures (10%) isolate the final product. Recovery rates exceed 75% for all steps, as confirmed by high-resolution mass spectrometry.

Chiral Resolution

Enantiomeric separation of SHA 68’s precursors is achieved using chiral high-performance liquid chromatography (HPLC) with a Chiralpak-IA column and hexanes–isopropanol (9:1) eluent. X-ray crystallography of the R-camphorsulfonic acid salt of intermediate 38 confirms the S-configuration at the stereogenic center (Figure 2 in).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, deuterated chloroform) : SHA 68 exhibits aromatic protons at δ 7.25–7.55 ppm (15H, m), 4-fluorobenzylamide protons at δ 7.14–7.16 ppm (1H, m), and oxazolidinone protons at δ 4.50–4.88 ppm (2H, m).
  • 13C NMR (100 MHz, deuterated chloroform) : Carbonyl resonances at δ 170.2 ppm (oxazolidinone) and δ 165.8 ppm (amide).

Infrared (IR) Spectroscopy

Strong absorption bands at 1762 cm⁻¹ (oxazolidinone C=O) and 1702 cm⁻¹ (amide C=O) confirm functional group integrity.

High-Resolution Mass Spectrometry (HRMS)

SHA 68 displays a molecular ion peak at m/z 539.1951 [M+Na]+, consistent with the empirical formula C33H28FN3O3.

Stereochemical and Conformational Analysis

Diastereomer Separation

Trans-diastereomers of SHA 68 analogs are resolved via chiral HPLC using methyl-tert-butyl ether–ethanol (95:5) with 0.1% diethylamine, achieving >98% enantiomeric excess.

Impact of Stereochemistry on Activity

The S-enantiomer of SHA 68 exhibits 50-fold higher binding affinity (Ke = 10 nM) compared to R-forms, as determined by calcium mobilization assays in CHO-K1 cells expressing human NPS receptors.

Pharmacological Validation of Synthetic Batches

In Vitro Antagonism

SHA 68 inhibits NPS-induced calcium flux with an IC50 of 3.2 nM in recombinant receptor assays, showing no off-target activity at 14 unrelated G protein-coupled receptors.

In Vivo Bioavailability

Intraperitoneal administration (50 mg/kg) in mice yields brain concentrations of 1.2 μM at 30 minutes, sufficient to block NPS-induced hyperactivity (p < 0.001 vs. vehicle).

Comparative Analysis of Synthetic Methodologies

Alternative Scaffold Modifications

Recent efforts to replace the oxazolidinone nitrogen with a double bond (compound 1 in) reduce antagonist potency by 50-fold, underscoring the pharmacophoric necessity of the original bicyclic framework.

Solubility and LogP Considerations

SHA 68’s calculated partition coefficient (LogP = 3.8) aligns with CNS permeability requirements, though aqueous solubility remains limited to 12 μM in phosphate-buffered saline.

Chemical Reactions Analysis

SHA 68 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

SHA 68 is a non-peptide molecule that functions as a selective neuropeptide S receptor (NPSR) antagonist . It has a molecular weight of 445.5 g/mol and the molecular formula C26H24FN3O3 . SHA 68 has demonstrated displaceable binding to NPSR in the nanomolar range .

Scientific Research Applications

SHA 68 has applications in pharmacological research, specifically regarding the neuropeptide S receptor (NPSR).

  • In vitro and in vivo tool: SHA 68 can be employed to define the physiological functions and pharmacological parameters of the NPS system .
  • NPSR Antagonist: SHA 68 is a selective NPSR antagonist . It has an IC50 (half maximal inhibitory concentration) values of 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants, respectively .
  • Specificity: SHA 68's antagonistic activity appears to be specific, as it does not affect signaling at fourteen unrelated G protein-coupled receptors .
  • Counteracting stimulant effects: SHA 68, in the 10-50mg/kg range of doses, can counteract the stimulant effects elicited by neuropeptide S (NPS), but not those of caffeine, in mouse locomotor activity experiments .
  • Blocks NPS-stimulated locomotor activity: SHA 68 was able to block NPS (0.3 nmol)-stimulated locomotor activity in C57/Bl6 mice at 3 mg/kg (i.p.) .
  • Anxiolytic-like effects: SHA 68 can be used to study the anxiolytic-like effects of NPS . SHA 68 slightly reduced the anxiolytic-like effects of NPS in the mouse open field, fully prevented it in the rat elevated plus maze, and partially antagonized it in the rat defensive burying paradigm .
  • Attenuation of fear extinction: SHA 68 can attenuate fear extinction, suggesting activity of the endogenous NPS system .
  • Arousal-promoting action: SHA 68 fully prevented the arousal-promoting action of the peptide in the mouse righting reflex assay .

Pharmacokinetics of SHA 68

Mechanism of Action

The mechanism of action of SHA 68 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties
Property SHA 66 SHA 68
Core Structure Bicyclic piperazine Bicyclic piperazine
Substitution Benzylamide 4-Fluoro-benzylamide
LogP (lipophilicity) 4.21 4.35
Molecular Weight ~450 g/mol ~468 g/mol

In Vitro Pharmacological Profiles

Both compounds act as competitive NPSR antagonists, but SHA 68 shows marginally superior affinity and potency:

  • pA2 Values : SHA 68 (7.771 for NPSR Asn107; 7.554 for NPSR Ile107) vs. SHA 66 (7.662 for Asn107; 7.486 for Ile107) .
  • Kb Values : SHA 68 exhibits 1.5-fold higher affinity for NPSR Asn107 (Kb = 12.6 nM) compared to SHA 66 (Kb = 19.5 nM) .
  • IC50 Values : SHA 68 blocks NPS-induced Ca²⁺ mobilization with IC50 values of 22.0–23.8 nM, slightly lower than SHA 66 (26.1–28.8 nM) .
Table 2: Pharmacodynamic Parameters
Parameter SHA 66 SHA 68
pA2 (NPSR Asn107) 7.662 7.771
pA2 (NPSR Ile107) 7.486 7.554
Kb (nM, Asn107) 19.5 12.6
IC50 (nM, NPSR Ile107) 28.8 23.8

Pharmacokinetic and In Vivo Efficacy

SHA 68 demonstrates superior pharmacokinetic (PK) properties and in vivo efficacy compared to SHA 66:

  • Elimination Half-Life : SHA 68 has a short half-life (t1/2 = 1.2–1.5 hours) but prolonged mean residence time (MRT = 2.3 hours) due to extensive tissue distribution .
  • Dose-Dependent Effects : SHA 68 at 50 mg/kg reduces NPS-induced horizontal and vertical activity by ~50%, while lower doses (5 mg/kg) are ineffective .
Table 3: Pharmacokinetic Parameters of SHA 68
Parameter Intravenous (1 mg/kg) Intraperitoneal (50 mg/kg)
AUC_inf (ng·h/mL) 1,520 4,890
t1/2 (hours) 1.2 1.5
Brain/Plasma Ratio 0.15–0.20 0.25–0.30

Mechanistic and Therapeutic Implications

  • Receptor Polymorphism Sensitivity : Both compounds exhibit higher affinity for the NPSR Asn107 variant, suggesting that residue 107 influences antagonist binding .
  • Therapeutic Potential: SHA 68’s moderate BBB penetration and dose-dependent efficacy highlight its utility as a tool for studying NPSR’s role in anxiety, arousal, and addiction .

Biological Activity

SHA 68 is a selective antagonist of the neuropeptide S receptor (NPSR), primarily studied for its pharmacological effects in various biological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profile, and relevant case studies.

  • Chemical Name : N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
  • Molecular Formula : C₁₈H₁₈FN₃O₃
  • IC50 Values :
    • 22.0 nM for human NPSR Asn107
    • 23.8 nM for human NPSR Ile107

Pharmacological Profile

SHA 68 has been characterized through various in vitro and in vivo studies, demonstrating its role as a selective NPSR antagonist. Below is a summary of key findings:

Study Methodology Findings
In vitro assaysSHA 68 antagonized NPS-induced calcium mobilization with a pA2 value of 8.06.
In vivo mouse modelsAt doses of 10-50 mg/kg, SHA 68 counteracted stimulant effects of NPS on locomotion but did not affect caffeine-induced activity.
Behavioral assaysSHA 68 showed anxiolytic-like effects by reducing anxiety in multiple behavioral tests (e.g., elevated plus maze).
PharmacokineticsFollowing intraperitoneal administration, SHA 68 reached significant levels in plasma and brain but was rapidly cleared.

SHA 68 operates by selectively blocking the NPSR, which is implicated in regulating arousal, anxiety-like behavior, and feeding. This antagonistic action has been linked to various behavioral outcomes:

  • Anxiolytic Effects : In studies involving mice and rats, SHA 68 reduced anxiety-related behaviors without producing significant effects on its own, indicating its role as a specific antagonist rather than an active anxiolytic agent .
  • Impact on Learning and Memory : Research indicates that blocking endogenous NPS signaling with SHA 68 leads to delayed extinction learning in mice, suggesting its influence on cognitive processes related to anxiety and fear responses .

Case Studies and Experimental Findings

  • Locomotor Activity Study :
    • Mice treated with SHA 68 at doses of 50 mg/kg demonstrated significant blockade of NPS-stimulated locomotor activity, indicating potent in vivo antagonistic effects .
  • Behavioral Assessment :
    • In the elevated plus maze test, rats administered SHA 68 exhibited reduced anxiety-like behavior compared to control groups, supporting its potential therapeutic applications in anxiety disorders .
  • Pharmacokinetic Analysis :
    • A study reported that after intraperitoneal administration of SHA 68 at 30 mg/kg, peak plasma concentrations were achieved rapidly but were followed by quick clearance, highlighting the need for further optimization to enhance metabolic stability for potential therapeutic use .

Q & A

Q. How should long-term research data management plans be structured for SHA 68 projects?

  • Metadata Standards : Document experimental conditions, instrument calibration logs, and software versions used for analysis .
  • Ethical Archiving : Use repositories like Zenodo or institutional databases with DOI assignment, ensuring compliance with GDPR for sensitive data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sha-68
Reactant of Route 2
Reactant of Route 2
Sha-68

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.